1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea
Description
1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of pyridine, imidazole, and urea moieties
Properties
IUPAC Name |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-3-20-5-4-16-12(20)9-19-14(21)18-7-10-6-11(15)8-17-13(10)22-2/h4-6,8H,3,7,9H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCFIMNIRTOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxypyridine to obtain 5-bromo-2-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine to introduce the imidazole moiety. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Shares the pyridine and bromine moieties but lacks the imidazole and urea groups.
1-Ethylimidazole: Contains the imidazole moiety but lacks the pyridine and urea groups.
N-Methylurea: Contains the urea moiety but lacks the pyridine and imidazole groups.
Uniqueness
1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea is unique due to its combination of pyridine, imidazole, and urea moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
